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Compound of Interest

Compound Name: (R)-(-)-5-Hexen-2-ol

Cat. No.: B103396 Get Quote

Introduction

(R)-(-)-5-Hexen-2-ol (CAS Number: 17397-29-4) is a chiral secondary alcohol with the

molecular formula C₆H₁₂O and a molecular weight of 100.16 g/mol .[1] Its structure contains

two key functional groups: a secondary alcohol and a terminal alkene. This guide provides a

comprehensive overview of the nuclear magnetic resonance (NMR), infrared (IR), and mass

spectrometry (MS) data for this compound, intended for researchers, scientists, and

professionals in drug development. The spectroscopic data is pivotal for structural elucidation

and quality control.

Spectroscopic Data Summary
The following sections and tables summarize the key spectroscopic data for (R)-(-)-5-Hexen-2-
ol. Note that while IR and MS data are based on experimental spectra of the racemate (5-

Hexen-2-ol), which is identical to the pure enantiomer, the NMR data is predicted, as

experimental assigned spectra are not readily available in public databases.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Note: The following ¹H and ¹³C NMR data are predicted based on computational models and

typical chemical shifts for the functional groups present. Experimental values may vary slightly.

Table 1: Predicted ¹H NMR Data (Solvent: CDCl₃, Reference: TMS)

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 1 / 9 Tech Support

https://www.benchchem.com/product/b103396?utm_src=pdf-interest
https://www.benchchem.com/product/b103396?utm_src=pdf-body
https://www.sigmaaldrich.com/KR/ko/product/aldrich/558060
https://www.benchchem.com/product/b103396?utm_src=pdf-body
https://www.benchchem.com/product/b103396?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b103396?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Position
Chemical Shift (δ,
ppm)

Multiplicity Assignment

H1 (CH₃) 1.19 Doublet -CH(OH)CH₃

H2 3.80 Sextet -CH(OH)CH₃

H3 1.55 Multiplet -CH(OH)CH₂CH₂-

H4 2.15 Multiplet -CH₂CH₂CH=CH₂

H5 5.85 Multiplet -CH₂CH=CH₂

H6a 5.05 Multiplet -CH=CH₂ (trans)

H6b 4.98 Multiplet -CH=CH₂ (cis)

OH ~1.6 (variable) Singlet (broad) -OH

Table 2: Predicted ¹³C NMR Data (Solvent: CDCl₃, Reference: TMS)

Position Chemical Shift (δ, ppm) Assignment

C1 23.5 -CH(OH)CH₃

C2 67.5 -CH(OH)CH₃

C3 38.6 -CH(OH)CH₂CH₂-

C4 29.8 -CH₂CH₂CH=CH₂

C5 138.5 -CH₂CH=CH₂

C6 114.7 -CH=CH₂

Infrared (IR) Spectroscopy
The gas-phase IR spectrum is characterized by absorptions corresponding to its alcohol and

alkene functional groups.[2] In a liquid-phase spectrum (e.g., neat or as a thin film), the O-H

stretching band would appear as a very broad band around 3350 cm⁻¹.

Table 3: Key IR Absorption Bands (Gas Phase)
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Wavenumber (cm⁻¹) Intensity Vibrational Assignment

~3640 Medium O-H stretch (free hydroxyl)

~3080 Medium =C-H stretch (vinylic)

2850 - 2970 Strong C-H stretch (aliphatic)

~1645 Medium C=C stretch (alkene)

~1460 Medium C-H bend (aliphatic)

~1115 Strong
C-O stretch (secondary

alcohol)

~995 & 915 Strong
=C-H bend (out-of-plane,

vinylic)

Mass Spectrometry (MS)
The electron ionization (EI) mass spectrum of 5-hexen-2-ol shows fragmentation patterns

characteristic of a small secondary alcohol.[3] The molecular ion peak (M⁺) at m/z 100 is

expected to be of low intensity or absent.

Table 4: Key Mass Spectrometry Data (Electron Ionization)
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m/z (Mass/Charge) Relative Intensity (%)
Proposed Fragment Ion /
Assignment

100 < 1 [C₆H₁₂O]⁺˙ (Molecular Ion, M⁺)

85 ~ 5
[M - CH₃]⁺ (Loss of methyl

radical)

82 ~ 20 [M - H₂O]⁺˙ (Dehydration)

67 ~ 40 [C₅H₇]⁺ (Loss of H₂O and CH₃)

57 ~ 65 [C₄H₉]⁺ or [C₃H₅O]⁺

45 100

[C₂H₅O]⁺ (Base Peak, alpha-

cleavage fragment

[CH₃CHOH]⁺)

41 ~ 70 [C₃H₅]⁺ (Allyl cation)

Experimental Protocols
Detailed methodologies for acquiring the spectroscopic data are provided below.

NMR Spectroscopy Protocol
Sample Preparation:

Accurately weigh 5-10 mg of (R)-(-)-5-Hexen-2-ol for ¹H NMR (or 20-50 mg for ¹³C NMR)

into a clean, dry vial.

Add approximately 0.6-0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃).

Ensure the sample is fully dissolved. Gentle vortexing can be applied if necessary.

Filter the solution through a pipette containing a small plug of glass wool or cotton directly

into a clean 5 mm NMR tube to remove any particulate matter.

Cap the NMR tube securely to prevent evaporation, especially given the compound's

volatility.
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Data Acquisition:

Insert the NMR tube into the spectrometer's spinner turbine, ensuring the correct depth

using a depth gauge.

Place the sample into the NMR magnet.

Locking: The spectrometer locks onto the deuterium signal of the solvent to stabilize the

magnetic field.

Shimming: The magnetic field homogeneity is optimized by adjusting the shim coils, either

automatically or manually, to achieve sharp, symmetrical peaks.

Tuning and Matching: The probe is tuned to the appropriate frequency for the nucleus

being observed (¹H or ¹³C) to maximize signal reception.

Set the appropriate acquisition parameters (e.g., number of scans, spectral width,

relaxation delay) and acquire the spectrum.

Attenuated Total Reflectance (ATR) FT-IR Spectroscopy
Protocol

System Preparation:

Ensure the FT-IR spectrometer is powered on and the analysis software is running.

Thoroughly clean the surface of the ATR crystal (e.g., diamond or zinc selenide) with a lint-

free wipe moistened with a volatile solvent like isopropanol or ethanol and allow it to dry

completely.

Background Scan:

Run a background spectrum with the clean, empty ATR crystal. This measures the

ambient atmosphere (e.g., H₂O, CO₂) and instrument response, which will be subtracted

from the sample spectrum.

Sample Analysis:
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Using a clean pipette, place 1-2 drops of (R)-(-)-5-Hexen-2-ol directly onto the center of

the ATR crystal, ensuring the crystal surface is fully covered.

Acquire the sample spectrum. Typically, 16 to 32 scans are co-added at a resolution of 4

cm⁻¹ to achieve a good signal-to-noise ratio.

Cleaning:

After analysis, thoroughly clean the sample from the ATR crystal using a lint-free wipe and

an appropriate solvent.

Gas Chromatography-Mass Spectrometry (GC-MS)
Protocol

Sample Preparation:

Prepare a dilute solution of (R)-(-)-5-Hexen-2-ol (e.g., 100 ppm) in a high-purity volatile

solvent such as dichloromethane or ethyl acetate.

Transfer the solution to a 2 mL autosampler vial and cap it.

GC-MS System Parameters (Typical):

Injection: Inject 1 µL of the sample solution into the GC inlet, typically set to 250°C with a

split ratio (e.g., 50:1) to prevent column overloading.

Gas Chromatograph (GC):

Carrier Gas: Helium at a constant flow rate of 1.0-1.5 mL/min.

Column: A nonpolar capillary column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm) is

suitable.

Oven Temperature Program: An initial temperature of 40-50°C held for 1-2 minutes,

followed by a ramp of 10-15°C/min up to 250°C.

Mass Spectrometer (MS):

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 6 / 9 Tech Support

https://www.benchchem.com/product/b103396?utm_src=pdf-body
https://www.benchchem.com/product/b103396?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b103396?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Ionization Mode: Electron Ionization (EI) at 70 eV.

Source Temperature: 230°C.

Quadrupole Temperature: 150°C.

Mass Scan Range: m/z 35-350.

Data Analysis:

The total ion chromatogram (TIC) is analyzed to determine the retention time of the

compound.

The mass spectrum corresponding to the chromatographic peak is extracted and

compared to library spectra (e.g., NIST) for confirmation and interpretation of the

fragmentation pattern.

Workflow Visualization
The following diagram illustrates the general experimental workflow for the complete

spectroscopic characterization of a liquid sample such as (R)-(-)-5-Hexen-2-ol.
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Figure 1: General experimental workflow for the spectroscopic analysis of (R)-(-)-5-Hexen-2-ol.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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